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Compound of Interest

Compound Name:
3-(3-Chlorophenoxy)-N-

methylpropan-1-amine

CAS No.: 361395-22-4

Cat. No.: B1604197

Get Quote

Executive Summary
3-(3-Chlorophenoxy)-N-methylpropan-1-amine (CAS 361395-22-4) represents a critical

pharmacophore in the development of monoamine reuptake inhibitors. Structurally analogous

to the "des-phenyl" core of Atomoxetine and Nisoxetine, this secondary amine serves as a vital

chemical probe for investigating the steric and electronic requirements of the Norepinephrine

Transporter (NET) and Serotonin Transporter (SERT).

In research and process chemistry, the primary challenge is not merely synthesis, but the regio-

control and analytical resolution of the target meta-isomer (3-Cl) from its ortho- (2-Cl) and para-

(4-Cl) alternatives. These regioisomers often exist as impurities derived from commercial 3-

chlorophenol starting materials or non-selective halogenation, leading to significant variance in

biological assay data.

This guide provides a technical comparison of these regioisomers, focusing on

chromatographic resolution, spectroscopic identification, and Structure-Activity Relationship
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(SAR) implications.

Chemical Identity & Physicochemical
Comparison[1][2][3]
The three regioisomers exhibit distinct physicochemical profiles driven by the position of the

chlorine atom. The ortho-isomer displays the most significant deviation due to the "Ortho

Effect" (steric hindrance and intramolecular shielding).

Table 1: Physicochemical Profile of Regioisomers

Feature Target: 3-Cl (Meta) Alt 1: 2-Cl (Ortho) Alt 2: 4-Cl (Para)

Molecular Weight 199.68 g/mol 199.68 g/mol 199.68 g/mol

Predicted LogP ~2.45

~2.62 (Higher

lipophilicity due to

shielding)

~2.48

pKa (Amine) ~9.6 ~9.5 ~9.6

Electronic Effect

Inductive electron-

withdrawing (

= 0.37)

Steric + Inductive (

)

Resonance +

Inductive (

= 0.23)

Key NMR Feature

Complex multiplet

pattern (ABCD

system)

Distinct downfield shift

of H-3/H-6

Symmetric AA'BB'

pattern (distinct

doublets)

NET/SERT Selectivity
Balanced (Mixed

affinity)

NET biased (Steric

bulk mimics 2-Me of

Atomoxetine)

SERT biased (Mimics

4-CF3 of Fluoxetine)

Analytical Performance: Separation & Identification
Distinguishing these isomers is critical for data integrity. Standard C18 HPLC methods often fail

to resolve the 3-Cl and 4-Cl isomers due to similar hydrophobicity.
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Chromatographic Resolution Strategy
Recommendation: Use a Phenyl-Hexyl stationary phase rather than standard C18. The

-

interactions between the phenyl ring of the column and the chlorophenoxy ring of the analyte
provide superior selectivity for positional isomers.

Table 2: HPLC Method Comparison

Parameter Standard Method (C18)
Optimized Method (Phenyl-

Hexyl)

Column
Agilent ZORBAX Eclipse Plus

C18

Phenomenex Luna Phenyl-

Hexyl

Resolution (Rs) Poor (3-Cl/4-Cl co-elute often)
Excellent (Rs > 2.0 for all

isomers)

Mobile Phase MeCN : Water (0.1% TFA)
MeOH : Water (10mM

Ammonium Formate)

Mechanism Hydrophobicity driven
-

Selectivity + Hydrophobicity

Elution Order

4-Cl

3-Cl

2-Cl

2-Cl

3-Cl

4-Cl

Spectroscopic Identification (NMR)
Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm regio-purity

without reference standards.

Para (4-Cl): Look for the AA'BB' system in the aromatic region (approx 6.8–7.3 ppm). You will

see two distinct doublets with a coupling constant (
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) of ~9 Hz. This symmetry is diagnostic.

Meta (3-Cl): The aromatic region is complex. Key diagnostic is the singlet-like triplet (t,

Hz) for the proton at position 2 (isolated between the ether and the chlorine).

Ortho (2-Cl): Look for a complex multiplet pattern but with a distinct integration shift due to

the loss of symmetry and the shielding effect of the chlorine on the ether oxygen.

Functional Comparison (SAR Context)
While this specific molecule is a fragment, its behavior can be extrapolated from the SAR of

established drugs (Atomoxetine, Nisoxetine, Fluoxetine).

Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the chlorine position dictates the pharmacological profile.
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Caption: SAR logic demonstrating how regioisomerism shifts affinity between NET (Ortho-

preference) and SERT (Para-preference).

Experimental Protocols
Protocol A: Synthesis via Williamson Ether (High Regio-
Control)
To avoid separating isomers later, control the starting material purity.
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Reagents: 3-Chlorophenol (99%+ purity required), 1-bromo-3-chloropropane, Potassium

Carbonate (

), Acetone, Methylamine (33% in EtOH).

Step 1 (Ether Formation):

Dissolve 3-chlorophenol (1.0 eq) in Acetone.

Add

(2.0 eq) and reflux for 30 mins to form the phenoxide.

Add 1-bromo-3-chloropropane (1.5 eq) dropwise. Reflux for 12 hours.

Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). Product

will be higher than phenol.

Step 2 (Amination):

Dissolve the crude chloro-ether in Ethanol.

Add excess Methylamine (10 eq) in a sealed tube/autoclave.

Heat to 80°C for 16 hours.

Workup: Evaporate solvent. Acid/Base extraction (Acidify to pH 2, wash with DCM; Basify to

pH 12, extract with DCM) ensures removal of neutral ether byproducts.

Protocol B: Analytical Validation Workflow
Use this workflow to certify the regio-identity of the synthesized batch.
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Caption: Decision tree for validating the 3-chloro regioisomer using NMR pattern recognition

followed by HPLC purity check.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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